(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate is a chemical compound with the molecular formula and a molecular weight of approximately 155.18 g/mol. It is classified under the category of carbamates, which are esters or salts derived from carbamic acid. Carbamates are widely recognized for their applications in agriculture, pharmaceuticals, and as intermediates in organic synthesis.
The compound can be synthesized through various methods, often involving the reaction of pyrrole derivatives with carbamate precursors. Its structural characteristics and reactivity have been studied in various scientific contexts, particularly in medicinal chemistry.
The synthesis of (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate typically involves the following steps:
A common synthetic route includes:
This process often employs solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction.
The molecular structure of (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate features:
The InChI representation is: InChI=1S/C8H11NO2/c1-4-10(9)8(11)7(3)5(2)6(4)10/h5H,1-3H3
.
(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate can participate in several chemical reactions:
Typical reagents for these reactions include:
The mechanism of action for compounds like (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate often involves:
Studies suggest that similar compounds exhibit activities such as:
(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate has potential applications in:
Research continues into its efficacy and safety profiles, contributing to its potential as a valuable compound in various fields of science.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5